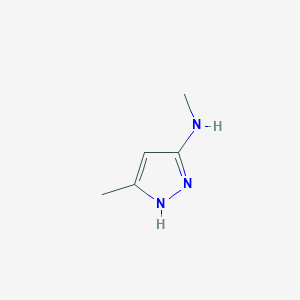

N,5-dimethyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-5(6-2)8-7-4/h3H,1-2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYRPJIYGAPVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N,5 Dimethyl 1h Pyrazol 3 Amine and Its Analogues

Established Synthetic Routes for Substituted Pyrazol-3-amines

Traditional methods for the synthesis of substituted pyrazol-3-amines have been well-documented and remain widely used due to their reliability and accessibility of starting materials. These approaches typically involve condensation reactions, nucleophilic substitutions, and cycloadditions to construct the pyrazole (B372694) ring.

Condensation Reactions of Hydrazines with Carbonyl Precursors

A cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.comontosight.ai This method is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl precursor. mdpi.com For instance, the reaction of methylhydrazine with a β-ketoester can lead to the formation of an N-methylated pyrazole.

The reaction between a hydrazine and an α,β-unsaturated carbonyl compound, such as a chalcone, is another prevalent method. researchgate.netpreprints.org This reaction often proceeds through a Michael addition followed by cyclization and dehydration to yield the pyrazole ring. researchgate.net The regioselectivity of this reaction can sometimes be a challenge, potentially leading to a mixture of isomers. mdpi.com

A variety of carbonyl precursors can be employed in these condensation reactions, including:

1,3-Diketones mdpi.com

β-Ketoesters beilstein-journals.org

α,β-Unsaturated ketones and aldehydes mdpi.comresearchgate.net

β-Enaminones mdpi.combeilstein-journals.org

The reaction conditions for these condensations can vary, often employing acidic or basic catalysts to facilitate the reaction. mdpi.com For example, lithium perchlorate (B79767) has been used as a Lewis acid catalyst in the synthesis of pyrazole derivatives from acetylacetone (B45752) and 2,4-dinitrophenylhydrazine. mdpi.com

Nucleophilic Substitution Approaches for Pyrazole Ring Formation

Nucleophilic substitution reactions offer an alternative pathway to construct the pyrazole ring or to modify a pre-existing pyrazole scaffold. While pyrazoles are generally considered π-excessive and thus less reactive towards nucleophiles, the introduction of electron-withdrawing groups can activate the ring for such reactions. chim.it For example, 5-chloropyrazoles can undergo nucleophilic substitution with primary alkylamines, assisted by microwave irradiation and a cesium mediator, to yield 5-alkylamino-N-arylpyrazoles. chim.it

The synthesis of substituted pyrazole carboxylic acids, which can be further functionalized, can be achieved through the reaction of 2,3-furandione (B3054831) with benzaldehyde (B42025) hydrazone. researchgate.net The resulting pyrazole carboxylic acid can be converted to its acid chloride and subsequently reacted with various nucleophiles like alcohols and amines to produce esters and amides. researchgate.net

Cycloaddition Reactions in Pyrazole Synthesis

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and regioselective method for pyrazole synthesis. nih.govtandfonline.com This approach typically involves the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne or an alkyne equivalent. nih.govorganic-chemistry.org The use of alkyne surrogates, such as α-bromocinnamaldehyde, can circumvent issues related to alkyne preparation and regioselectivity. nih.gov

These cycloaddition reactions can be mediated by various catalysts, including silver, to afford pyrazoles under mild conditions with broad substrate scope. organic-chemistry.org The reaction of vinylsulfonium salts with in situ generated nitrile imines also provides a highly regioselective route to pyrazole derivatives. organic-chemistry.org

Advanced Catalytic Approaches in N,5-dimethyl-1H-pyrazol-3-amine Synthesis

Modern synthetic organic chemistry has introduced advanced catalytic systems to improve the efficiency, selectivity, and scope of pyrazole synthesis. Palladium and copper catalysts, in particular, have emerged as powerful tools for the construction and functionalization of the pyrazole ring.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable for the synthesis of N-arylpyrazoles and for the direct arylation of the pyrazole core. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, can be employed to couple pyrazole derivatives with aryl triflates, providing efficient access to N-arylpyrazoles. nih.govacs.org The use of specific ligands, such as tBuBrettPhos, is crucial for the success of these couplings, allowing for the reaction of a variety of aryl triflates, including sterically hindered ones. nih.govacs.org

Furthermore, palladium catalysis enables the direct C-H arylation of the pyrazole ring. For instance, a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence of a pyrazole-4-carboxylate allows for the regioselective synthesis of C5-arylated pyrazoles. academie-sciences.fr This method utilizes an ester group at the C4 position as a removable blocking group to control the regioselectivity of the arylation. academie-sciences.fr

A sequential four-component synthesis, involving Sonogashira alkynylation and Suzuki arylation intercepted by a pyrazole-forming cyclocondensation, has been developed for the efficient preparation of 1,3,5-biarylsubstituted pyrazoles under microwave assistance. rsc.org

Copper-Catalyzed Oxidative Coupling Processes

Copper catalysis offers a cost-effective and environmentally friendly alternative for the synthesis of pyrazoles. Copper-catalyzed condensation reactions of hydrazines with dicarbonyl compounds can proceed efficiently at room temperature without the need for an acid catalyst. thieme-connect.com

Copper catalysts also facilitate oxidative cyclization reactions. For example, the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to various pyrazole derivatives. organic-chemistry.orgrsc.org The solvent can play a crucial role in determining the product outcome in these reactions. rsc.org Another approach involves a copper-catalyzed relay oxidation strategy where oxime acetates, amines, and aldehydes react in a cascade process to form pyrazolines, which are then oxidized to pyrazoles. rsc.org

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, can also be used to synthesize N-arylpyrazoles. beilstein-journals.org A copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles from enaminones, hydrazines, and aryl halides has been reported, where the reaction proceeds through cyclization followed by an Ullmann coupling. beilstein-journals.org

Interactive Data Table: Synthesis of Pyrazole Derivatives

| Precursors | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

| Phenylhydrazine (B124118), Pentane-2,4-dione | Cu(NO₃)₂·3H₂O | r.t., 1 h | 3,5-Dimethyl-1-phenyl-1H-pyrazole | 87 | thieme-connect.com |

| Tosylhydrazine, Pentane-2,4-dione | Cu(NO₃)₂·3H₂O | 15 min | 3,5-Dimethyl-1-tosyl-1H-pyrazole | Not specified | thieme-connect.com |

| Aryl triflates, Pyrazole derivatives | Pd(dba)₂, tBuBrettPhos, K₃PO₄ | 70 °C, 24 h | N-Arylpyrazoles | High | acs.org |

| Ethyl 1-methylpyrazole-4-carboxylate, Aryl bromides | Pd catalyst, KOAc | Not specified | 5-Arylpyrazole derivatives | High | academie-sciences.fr |

| Oxime acetates, Amines, Aldehydes | Copper catalyst, O₂ | Not specified | 1,3- and 1,3,4-substituted pyrazoles | Good | rsc.org |

| Hydrazines, α,β-Unsaturated carbonyls | Not specified | Varies | Pyrazoles | Varies | researchgate.netpreprints.org |

| Nitrile imines, α-Bromocinnamaldehyde | Not specified | r.t. | 1,3,4,5-Tetrasubstituted pyrazoles | Good | nih.gov |

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. This section explores the transient species, and the factors influencing the selectivity and speed of the pyrazole ring formation.

Analysis of Reaction Intermediates and Transition States

The formation of the pyrazole ring often proceeds through a series of transient intermediates and transition states. Theoretical and experimental studies have provided insights into these fleeting species. For instance, in the reaction of hydrazines with dicarbonyl compounds, the initial step involves a nucleophilic attack of the hydrazine on a carbonyl group, forming a hydrazone intermediate. researchgate.netacs.org This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazole ring.

Density functional theory (DFT) calculations have been employed to model the energy profiles of these reactions. These calculations help in identifying the transition states, which represent the energy maxima along the reaction coordinate. For example, in the nucleophilic addition of a pyrazole to a benzyne, a zwitterionic intermediate is formed via a transition state with a calculated activation barrier of 10.2 kcal/mol. acs.org The subsequent intramolecular nucleophilic aromatic substitution (SNAr) proceeds through another transition state with a remarkably low activation barrier of 4.8 kcal/mol, leading to the final product. acs.org

Experimental techniques such as transient flow methods, coupled with spectroscopic and mass spectrometry data, have been used to develop microkinetic models for pyrazole synthesis. researchgate.net These models provide a quantitative understanding of the reaction network, including the rates of formation and consumption of various intermediates. In some cases, reaction intermediates have been successfully isolated and characterized, providing direct evidence for the proposed mechanistic pathways. mdpi.com For example, 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-N,N-disubstituted formamidines have been identified as key intermediates in the synthesis of pyrazolo[3,4-d]pyrimidines. mdpi.com

The stability and reactivity of these intermediates and transition states are influenced by the electronic and steric properties of the substituents on the starting materials. mdpi.comresearchgate.net

Regioselectivity and Stereoselectivity in Pyrazole Ring Formation

The reaction of unsymmetrical dicarbonyl compounds with hydrazines can lead to the formation of two possible regioisomers. The control of regioselectivity is a significant challenge in pyrazole synthesis. Several factors, including the nature of the substituents, the reaction conditions, and the catalyst employed, can influence the regiochemical outcome. mdpi.comrsc.org

For instance, the reaction of unsymmetrical trifluoromethyl-β-diketones with hydrazines has been reviewed, highlighting the influence of the trifluoromethyl group on the regioselectivity of the transformation. researchgate.net In some cases, highly regioselective syntheses have been achieved. The condensation of hydrazines with α,β-ethylenic ketones in DMF can lead to pyrazoline intermediates, which upon further reaction, yield pyrazole derivatives with good regioselectivity. mdpi.com Similarly, the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds can produce pyrazoles with excellent regioselectivity. mdpi.comnih.gov The choice of base can also reverse the regioselectivity, as seen in the reaction of hydrazones and nitroolefins. mdpi.comnih.gov

Stereoselectivity is another critical aspect, particularly when chiral centers are present in the starting materials or formed during the reaction. For example, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity. nih.gov The use of a silver carbonate catalyst was found to be key in switching the stereochemical outcome. nih.gov In the absence of the catalyst, the thermodynamically more stable (E)-isomer is formed, while the presence of the catalyst leads to the (Z)-isomer. nih.gov

Role of Solvents and Catalysts in Reaction Kinetics

Catalysts are often employed to accelerate the reaction and improve the yield and selectivity. Both acid and base catalysts are commonly used in pyrazole synthesis. researchgate.netjetir.org For instance, the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is typically acid-catalyzed. jetir.org The use of solid acid catalysts, such as tungstate (B81510) sulfuric acid and Ga-MCM-41 functionalized with sulfonic acid groups, has been reported to be effective under solvent-free conditions. researchgate.net

Kinetic studies have been conducted to understand the effect of catalysts on the reaction mechanism. For example, a kinetic investigation of the reaction between phenylhydrazine and 1,3-diketones using transient flow methods has provided insights into the microkinetic model of the Knorr pyrazole synthesis. researchgate.net In some cases, the catalyst can also influence the regioselectivity of the reaction. mdpi.com The coordinating power of the solvent to a metal catalyst has been identified as a key factor in determining the catalytic efficiency in the oxidation of catechol to o-quinone using copper complexes of pyrazole-based ligands. bohrium.commdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to develop more environmentally friendly and sustainable processes.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers several advantages, including reduced waste, lower costs, and simplified purification procedures. tandfonline.com Several methods for the synthesis of pyrazoles under solvent-free conditions have been reported.

One approach involves the use of a catalyst that is active under solvent-free conditions. For example, tetrabutylammonium (B224687) bromide, an organic ionic salt, has been used as a catalyst for the synthesis of pyrazole derivatives at room temperature without any solvent. tandfonline.com Another example is the use of an ionic liquid, N-methyl-2-pyrrolidone tosylate (NMPyTs), as a catalyst for the multi-component synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions. jetir.org This method offers high yields in a short reaction time. jetir.org Metal-free and solvent-free cascade reactions have also been developed for the synthesis of amino pyrazole thioether derivatives. acs.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.orgmdpi.comnih.gov The application of microwave-assisted synthesis is particularly beneficial for the preparation of pyrazole derivatives.

Microwave irradiation has been successfully employed in the synthesis of various pyrazole analogs. For instance, the cyclization of a pyrazole ring can be carried out under microwave irradiation using chloramine-T as a catalyst, resulting in very good yields. researchgate.net The combination of microwave heating with solvent-free conditions provides a particularly green and efficient synthetic route. mdpi.comnih.gov A solvent-free, microwave-assisted approach has been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles, leading to rapid product formation with competitive yields. mdpi.comnih.gov Furthermore, microwave-assisted synthesis has been utilized to prepare sugar-based pyrazole derivatives in water, an environmentally friendly solvent. rsc.org

Interactive Table: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazoles

| Entry | Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| 1 | Conventional Heating (80 °C) | SnCl₂ | - | 1.4 h | 80 | rsc.org |

| 2 | Microwave Irradiation | SnCl₂ | - | 25 min | 88 | rsc.org |

| 3 | Conventional Reflux | Piperidine | Ethanol | 2-2.5 h | - | nih.gov |

| 4 | Microwave Irradiation | - | - | - | - | nih.gov |

| 5 | Conventional Heating | - | EtOH-H₂O | 1 h | 83 | nih.gov |

| 6 | Ultrasonication | Mn/ZrO₂ | Aqueous Ethanol | 10 min | 98 | nih.gov |

Computational Chemistry and Theoretical Studies of N,5 Dimethyl 1h Pyrazol 3 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties and reactivity of molecules. researchgate.net By calculating the electron density, DFT can accurately predict a range of molecular characteristics.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and stability. mdpi.comajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comresearchgate.net

For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring and the electron-donating amino group, while the LUMO is distributed across the ring system. The specific energies and the resulting energy gap dictate the molecule's electronic transition properties and reactivity. Studies on similar pyrazole structures show that substitutions on the ring can significantly alter these energy levels. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | ~ -6.0 to -5.5 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| E(LUMO) | ~ -1.5 to -1.0 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Difference between LUMO and HOMO energies; relates to chemical stability and reactivity. ajchem-a.com |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. ajchem-a.combohrium.com

Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." researchgate.net

Chemical Softness (S): The reciprocal of hardness, softness indicates how easily the electron cloud can be polarized.

Electronegativity (χ): This describes the power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): This global index quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its propensity to act as an electrophile.

These descriptors provide a quantitative framework for predicting how the molecule will behave in chemical reactions. bohrium.com

| Descriptor | Formula | Typical Value Range | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 2.5 eV | Measures resistance to deformation or charge transfer. researchgate.net |

| Chemical Softness (S) | 1 / η | 0.4 - 0.5 eV-1 | Reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 - 4.0 eV | Ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | ~2.5 - 3.5 eV | Propensity to accept electrons. |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution in a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MESP map is color-coded:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. researchgate.net For this compound, these areas are expected around the pyrazole ring's nitrogen atoms and the lone pair of the exocyclic amine group. nih.gov

Blue regions represent positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H protons of the amine group and the pyrazole ring. researchgate.net

Green regions signify neutral potential. researchgate.net

MESP analysis is a valuable tool for understanding hydrogen bonding capabilities and noncovalent interactions, which are crucial for molecular recognition in biological systems. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations for Theoretical Interaction Studies

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein (receptor).

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. asianpubs.org The strength of this interaction is quantified by a scoring function, often expressed as binding affinity (in kcal/mol). A more negative value indicates a stronger, more favorable interaction. researchgate.net

Derivatives of 3,5-dimethylpyrazole (B48361) have been studied as ligands for various biological targets. For instance, N-Mannich bases derived from 3,5-dimethylpyrazole were docked against the COVID-19 main protease (PDB ID: 6lu7). asianpubs.org These studies reveal that the pyrazole core can form critical hydrogen bonds and hydrophobic interactions within the protein's active site. The amine and methyl groups of this compound would be expected to participate in similar interactions.

| Ligand Derivative | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| N-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1,2-diamine | -5.73 | Not specified |

| N-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline | -5.01 | Not specified |

| 4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid | -4.72 | Not specified |

| Standard Drug (Favipiravir) | -4.59 | TYR126, LYS137, CYS128, GLN127, GLU290, LYS5 |

Pyrazoles substituted at the 3(5) position, like this compound, can exist in different tautomeric forms due to the migration of a proton. encyclopedia.pub For 3(5)-aminopyrazoles, two main forms are considered: the 3-amino and 5-amino tautomers, which result from annular prototropic tautomerism. encyclopedia.pubresearchgate.net Studies generally indicate that the imino tautomers are significantly less stable and thus not prominently formed. encyclopedia.pub

The equilibrium between the 3-amino and 5-amino tautomers is influenced by factors such as the nature of other substituents and the solvent environment. researchgate.netsemanticscholar.org For this compound, the presence of two methyl groups will influence the electronic and steric environment, thereby affecting which tautomer is more stable. Theoretical calculations (DFT) are often employed to determine the relative energies of these tautomers, predicting the predominant form in different phases. researchgate.netresearchgate.net In many substituted pyrazoles, one tautomer is significantly more stable, though in some cases, an equilibrium of both can be observed in solution. semanticscholar.orgresearchgate.net

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The theoretical assessment of a molecule's NLO properties hinges on quantum chemical calculations that provide insights into its response to an external electric field. Key parameters derived from these calculations include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high hyperpolarizability value is a primary indicator of a significant NLO response.

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule using a suitable level of theory, such as DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculation of NLO Properties: Following optimization, the electric dipole moment, polarizability, and hyperpolarizability tensors are calculated. The total (or static) first hyperpolarizability (β₀) is a key parameter for second-order NLO materials.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A smaller HOMO-LUMO energy gap is generally associated with higher polarizability and, consequently, a larger hyperpolarizability, as it indicates easier electronic transitions.

Table 1: Theoretically Investigated Parameters for NLO Properties

| Parameter | Symbol | Significance in NLO Evaluation |

| Dipole Moment | μ | Influences the macroscopic ordering of molecules in a material, which is crucial for second-order NLO effects. |

| Polarizability | α | Describes the linear response of the electron cloud to an applied electric field. |

| First Hyperpolarizability | β | Quantifies the second-order, non-linear response of the molecule to an electric field, a direct measure of its potential for applications like frequency doubling. |

| HOMO-LUMO Energy Gap | ΔE | A smaller energy gap often correlates with enhanced NLO properties due to increased intramolecular charge transfer. |

Structure Activity Relationship Sar Studies of N,5 Dimethyl 1h Pyrazol 3 Amine Derivatives

Rational Design and Synthesis of N,5-dimethyl-1H-pyrazol-3-amine Analogues

The rational design of this compound analogues is often guided by the goal of enhancing their biological activity and specificity for various molecular targets. The synthesis of these derivatives typically involves multi-step processes.

A common synthetic route to this compound involves the catalytic hydrogenation of 1,5-dimethyl-3-nitro-1H-pyrazole. One reported method utilizes 10% palladium on carbon under hydrogen gas, yielding the desired product. Another approach involves the cyclization of appropriate precursors, such as the reaction of 1,3-diketones with hydrazine (B178648) derivatives.

Further functionalization of the this compound core allows for the introduction of diverse substituents. For instance, N-alkylation can be achieved through condensation reactions with various amines. nih.gov The synthesis of pyrazole-based inhibitors of meprin α and β has been accomplished starting from 3-benzoyl propionic acid derivatives. nih.gov Similarly, a series of pyrazolyl acylhydrazones and amides have been prepared through a divergent approach starting from a phenylamino (B1219803) pyrazole (B372694) nucleus. nih.gov

The synthesis of pyrazole-fused benzimidazoles has also been explored, starting with the design of potential Pancreatic Lipase (PL) inhibitors. europeanreview.org These synthetic strategies enable a systematic exploration of the chemical space around the this compound scaffold, facilitating detailed SAR studies.

Impact of Substituent Effects on Biological Activity Profiles (Mechanistic/Scaffold Level)

Exploration of Pyrazole Ring Substitution Effects

Substitutions on the pyrazole ring of this compound derivatives have a profound impact on their biological activity. Studies have shown that the presence and nature of substituents at various positions of the pyrazole core are critical for potency and selectivity.

For instance, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the 3,5-dialkyl substitution on the pyrazole ring was found to be crucial for activity. nih.gov The corresponding mono- or unsubstituted analogues were devoid of any significant inhibitory effect. nih.gov Furthermore, the absence of a hydrogen bond donor, as seen in 1,3,5-trimethyl- and 1,3-dimethyl- analogues, led to a complete loss of inhibitory activity, highlighting the importance of this feature for protein-ligand interactions. nih.gov

In a different study on antiproliferative agents, a series of pyrazolyl acylhydrazones and amides were synthesized with various decorations at positions 1, 3, and 4 of the phenylamino pyrazole nucleus. nih.gov This systematic substitution allowed for the elucidation of structure-activity relationships within this class of compounds. nih.gov Halogenation of the pyrazole ring, such as the introduction of a 4-chloro derivative, can enhance the electrophilicity of the molecule, making it more reactive in cross-coupling reactions.

| Compound/Derivative | Substitution on Pyrazole Ring | Effect on Biological Activity |

| NAAA Inhibitor Analogues | Mono- or unsubstituted | Devoid of activity |

| NAAA Inhibitor Analogues | 1,3,5-trimethyl- or 1,3-dimethyl- | Complete loss of inhibitory effect |

| 4-chloro derivative | Halogenation at position 4 | Enhanced electrophilicity |

Modifications at the Amine Functionality

Modifications at the amine functionality of this compound have been extensively explored to modulate the physicochemical and biological properties of the resulting derivatives. These modifications include acylation, sulfonylation, and the formation of Schiff bases.

The conversion of the amino group to a sulfonamide has been shown to be a critical modification for developing inhibitors of the NLRP3 inflammasome, which are potent anti-inflammatory agents. In another example, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were synthesized and evaluated for their antioxidant activity. derpharmachemica.comresearchgate.net The results indicated that the nature of the substituent on the pyridine (B92270) ring significantly influenced the radical scavenging ability. derpharmachemica.comresearchgate.net

The synthesis of pyrazolyl acylhydrazones and amides from aminopyrazoles represents another key modification strategy. nih.gov These derivatives have shown promising antioxidant and antiproliferative activities. nih.gov Furthermore, the amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

| Modification at Amine | Resulting Derivative | Observed Biological Activity |

| Sulfonylation | Sulfonamide | NLRP3 inflammasome inhibition, anti-inflammatory |

| Condensation with pyridinyl methanol | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine | Antioxidant |

| Acylation/Amidation | Acylhydrazones and amides | Antioxidant, Antiproliferative |

Influence of Heterocyclic and Aromatic Moieties on Scaffold Functionality

The introduction of various heterocyclic and aromatic moieties to the this compound scaffold significantly influences its biological activity profile. This strategy allows for the exploration of additional binding interactions with molecular targets and can enhance properties such as potency and selectivity.

In the development of NAAA inhibitors, replacing the 3,5-dimethylpyrazole (B48361) group with other aromatic and heteroaromatic moieties provided broad structural information. nih.gov For instance, replacing a pyrazine (B50134) ring with a pyridine or a phenyl ring in one series of compounds led to improved potency. nih.gov Specifically, the introduction of a more lipophilic phenyl ring resulted in a new inhibitor with double-digit nanomolar activity. nih.gov

The synthesis of pyrazole-oxindole hybrid systems has been achieved through the condensation of 5-aminopyrazoles with N-substituted isatin. mdpi.com These hybrid molecules were evaluated for their in vitro cytotoxicity against various cancer cell lines. mdpi.com Similarly, the incorporation of a thiazole (B1198619) ring, as seen in N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine, has been investigated for its potential biological activities. frontiersin.org

Theoretical and In Vitro Investigation of Enzyme Inhibition Mechanisms

The investigation of enzyme inhibition mechanisms by this compound derivatives often involves a combination of in vitro assays and theoretical studies, such as molecular docking and Density Functional Theory (DFT) calculations.

In vitro studies have demonstrated the potential of these derivatives to inhibit various enzymes. For example, certain pyrazole derivatives have shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes management. nih.gov One study reported IC50 values of 75.62 ± 0.56 µM for α-glucosidase and 119.3 ± 0.75 µM for α-amylase for a synthesized pyrazole derivative. nih.gov Another derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), also exhibited inhibitory activity against these enzymes. tandfonline.com

Molecular docking studies are frequently employed to predict the binding modes of these inhibitors within the active site of their target enzymes. These computational models help to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors. For instance, docking studies have been used to understand the interactions of pyrazole derivatives with enzymes like catalase, topoisomerase IV, and CYP51. researchgate.net Theoretical calculations using DFT can further provide insights into the electronic properties and reactivity of the molecules. nih.gov

| Derivative | Target Enzyme | In Vitro Activity (IC50) | Computational Method |

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 µM | DFT, Molecular Docking |

| Pyz-1 | α-amylase | 119.3 ± 0.75 µM | DFT, Molecular Docking |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 µM | DFT, Molecular Docking |

| Pyz-2 | α-amylase | 120.2 ± 0.68 µM | DFT, Molecular Docking |

| E-BMPC | α-glucosidase | 310.57 ± 2.67 µM | DFT, Molecular Docking |

| E-BMPC | α-amylase | 182.19 ± 3.20 µM | DFT, Molecular Docking |

Ligand Design Strategies for Specific Molecular Targets (Theoretical)

Theoretical ligand design strategies, primarily driven by molecular docking and other computational methods, play a crucial role in the development of this compound derivatives with high affinity and selectivity for specific molecular targets.

Molecular docking simulations are instrumental in identifying potential binding poses and key interactions between the ligand and the target protein. This information is then used to guide the rational design of new analogues with improved binding characteristics. For example, in the design of NAAA inhibitors, the crucial requirement of a hydrogen bond donor feature in a specific region of the protein pocket was identified through such studies. nih.gov

In the context of designing inhibitors for pancreatic lipase, a series of pyrazole-fused benzimidazole (B57391) derivatives were initially designed and screened using molecular docking, Lipinski's rule of five, and ADMET analysis before their synthesis and in vitro evaluation. europeanreview.org This computational pre-screening helps to prioritize compounds with a higher probability of success, thereby saving time and resources. Furthermore, virtual screening of compound libraries against a specific target can identify novel scaffolds based on the this compound core.

The ultimate goal of these theoretical design strategies is to create ligands with optimized interactions with the amino acid residues in the binding site of the target protein, leading to enhanced inhibitory potency and a more favorable pharmacological profile.

Coordination Chemistry and Material Science Applications of N,5 Dimethyl 1h Pyrazol 3 Amine

N,5-dimethyl-1H-pyrazol-3-amine as a Ligand in Metal Complex Formation

This compound (also known as 1,5-dimethyl-1H-pyrazol-3-amine) possesses three nitrogen atoms with lone pairs of electrons, making it a potential ligand for metal ions. These coordination sites are the two adjacent nitrogen atoms within the pyrazole (B372694) ring and the nitrogen of the exocyclic amine group at the 3-position. This arrangement allows the molecule to potentially act as a monodentate or a bidentate chelating agent, forming a stable five-membered ring when binding to a metal center through the ring's N2 nitrogen and the exocyclic amine.

The structure of the molecule allows it to serve as a scaffold in the creation of more complex ligands. For instance, the this compound framework is a component of larger molecules designed specifically to act as ligands in coordination chemistry. smolecule.com Its derivatives have also been investigated for their ability to interact with biological systems, where they may bind to metal ions present in enzyme active sites, thereby inhibiting enzyme function. smolecule.com This interaction highlights the compound's inherent coordinating capabilities. While isomers such as 4,5-dimethyl-1H-pyrazol-3-amine are known to form stable complexes with transition metals like copper(II), iron(III), and zinc(II), detailed studies on the isolated metal complexes of this compound itself are not extensively documented in publicly available literature.

The N-benzyl derivative of the compound, N-benzyl-1,5-dimethyl-1H-pyrazol-3-amine, has also been noted for its capacity to act as a ligand in metal coordination complexes. evitachem.com The reactivity of the amine group allows for further functionalization, enabling the synthesis of a wide array of derivatives with tailored coordination properties.

Development of New Catalysts and Functional Materials based on Chelation Properties

The chelation properties of pyrazole-based ligands are foundational to their use in developing novel catalysts and functional materials. For this compound, this is most evident in the context of medicinal chemistry, where its derivatives are explored as functional materials for therapeutic applications. The ability of these molecules to bind to specific biological targets, often metalloenzymes, is a direct consequence of their coordination characteristics.

Research has demonstrated that derivatives of this compound are active as inhibitors of calcium release-activated calcium (CRAC) channels, which is a mechanism relevant for treating inflammatory conditions. Furthermore, the compound serves as a key intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, and as a precursor for potential therapeutic agents. smolecule.com

A notable application is in the development of antileishmanial agents. A derivative incorporating the 1,5-dimethyl-1H-pyrazol-3-yl group was synthesized and evaluated for its activity against Leishmania amazonensis. nih.gov This demonstrates the compound's utility as a scaffold for creating new functional molecules with specific biological activities. The broader class of pyrazole compounds is recognized for its potential in catalysis and materials science, suggesting that this compound is a candidate for creating new materials with specific functionalities.

Mechanistic Studies of Metal Ion Binding and Complex Stability

Detailed mechanistic studies, such as the determination of binding constants and complex stability for this compound with various metal ions, are limited in available research. However, insights into its binding mechanisms can be inferred from studies on its biological activity.

The mechanism of action for derivatives of this compound often involves interaction with specific molecular targets, such as enzymes. It is proposed that the compound can act as an enzyme inhibitor by binding to the active site, a process that frequently involves coordination to a metal cofactor within the enzyme, thereby blocking its catalytic activity. This interaction effectively demonstrates the formation of a stable complex in a biological environment.

Quantitative data from these biological studies provide a measure of the compound's interaction potency. In a study on potential antileishmanial agents, a derivative of this compound was found to have an IC₅₀ value of 52.5 µM, which quantifies the concentration required to inhibit 50% of the biological process. nih.gov While this was the least active compound in its tested series, it provides a concrete measure of its biological and, by extension, its binding efficacy. nih.gov

Biological Activity of a this compound Derivative

| Compound | Target Organism | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| Amidoxime-based compound with a 1,5-dimethyl-1H-pyrazol-3-yl group | Leishmania amazonensis | 52.5 µM | nih.gov |

Mentioned Compounds

Research on Advanced Derivatives and Their Biological Activity Mechanistic/scaffold Level

Synthesis and Characterization of Novel Hybrid Systems Incorporating the N,5-dimethyl-1H-pyrazol-3-amine Moiety

The synthesis of novel hybrid systems aims to combine the this compound moiety with other pharmacologically active heterocycles to create compounds with potentially synergistic or enhanced biological effects. These hybrid molecules are synthesized through various condensation reactions.

A common strategy involves the one-step condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines. research-nexus.netresearchgate.net This straightforward method has been used to prepare a series of pyrazolic compounds containing an -NH function. research-nexus.net Another approach involves creating hybrid systems by linking the pyrazole (B372694) core to other heterocyclic systems like barbituric acid or oxindole. psu.edumdpi.com For instance, pyrazole-oxindole hybrids have been synthesized through the condensation of 5-aminopyrazoles with N-substituted isatin. mdpi.com

Researchers have also developed metal-based coordination complexes, which are hybrid systems of organic ligands and metal ions. In one study, pyrazole-based amide ligands, 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) and 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide (L2), were synthesized and used to create coordination complexes with Ni(II) and Cd(II). nih.gov The synthesis of the amide ligands started with the hydrolysis of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate to form 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which was then converted to the acyl chloride before reacting with the appropriate amine. nih.gov

The characterization of these newly synthesized compounds is systematically performed using a range of spectroscopic techniques. Methods such as Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and mass spectrometry are employed to confirm the chemical structures of the derivatives. psu.edunih.gov For the metal complexes, X-ray crystallography has been used to determine their precise three-dimensional structures, revealing mononuclear or dinuclear complexes. nih.gov

Fused Heterocyclic Systems Derived from this compound Precursors

Starting from this compound and its analogs, researchers have synthesized various fused heterocyclic systems. These reactions typically involve the cyclocondensation of an aminopyrazole with a biselectrophilic compound to build a new ring fused to the pyrazole core.

Pyrazolo[1,5-a]pyrimidines are a significant class of fused heterocycles synthesized from 3-aminopyrazole (B16455) precursors. The primary synthetic route involves the cyclocondensation reaction between a 3-aminopyrazole, acting as a 1,3-bisnucleophile, and a 1,3-biselectrophilic compound. mdpi.com

The regioselectivity of this reaction is a critical aspect. The reaction of 5-aminopyrazoles with β-enaminones under microwave irradiation has been shown to be a highly efficient method for producing 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. mdpi.com The regioselectivity can be controlled through an initial aza-Michael type addition-elimination mechanism, where the exocyclic amino group of the aminopyrazole attacks the β-carbon of the enaminone. mdpi.com

Alternative green chemistry approaches have been developed to improve efficiency and regioselectivity. One such method employs ultrasound irradiation in an aqueous medium with KHSO₄ as a catalyst to react 5-aminopyrazoles with various formylated active proton compounds. eurjchem.comeurjchem.com The regioselectivity of these reactions has been unequivocally confirmed through X-ray crystallographic studies of the resulting products. eurjchem.comeurjchem.com Other methodologies include one-pot cyclization strategies that utilize reagents like potassium persulfate (K₂S₂O₈) to facilitate cyclocondensation. nih.gov

The synthesis of pyrazolo[3,4-b]pyridines typically involves building a pyridine (B92270) ring onto a pre-existing pyrazole core. mdpi.com A common method is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com When a non-symmetrical 1,3-dicarbonyl is used, the reaction can yield two different regioisomers, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. mdpi.com

Various catalytic systems have been employed to facilitate this cyclization. Zirconium tetrachloride (ZrCl₄) has been used as a catalyst for the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones to yield novel pyrazolo[3,4-b]pyridines. mdpi.com More recently, a copper(II)-catalyzed formal [3 + 3] cycloaddition reaction has been developed, providing an efficient and mild method for synthesizing these derivatives with high yields. acs.org Other synthetic routes start from 3-methyl-1-phenyl-1H-pyrazol-5-amine to produce a range of derivatives, including esters, hydrazides, and Schiff bases of the pyrazolo[3,4-b]pyridine system. nih.gov

Mechanistic and In Vitro Investigation of Biological Activities

Derivatives of this compound have been extensively evaluated for their biological activities, particularly their antimicrobial and antioxidant properties.

A wide array of derivatives incorporating the pyrazole scaffold has demonstrated significant antimicrobial activity. The evaluation is typically conducted in vitro against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Novel 3,5-dimethyl azopyrazole derivatives have been synthesized and tested for their antimicrobial effects. jocpr.com Similarly, a series of 1H-pyrazole derivatives were synthesized and showed mild to moderate antibacterial and antifungal activities at a concentration of 100 mcg/mL against organisms such as S. aureus, S. pyogenes, S. typhi, P. auregenosa, and the fungus C. albicans. psu.edu

Hybrid molecules and coordination complexes have also shown promising results. Metal coordination complexes of Ni(II) and Cd(II) with pyrazole amide ligands exhibited antimicrobial activity against Listeria innocua, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the pathogenic fungi Geotrichum candidum, Aspergillus niger, and Penicillium crustosum. nih.gov Specifically, the cadmium complex C2 showed a notable inhibition zone of 16.1 mm against E. coli. nih.gov Other pyrazoline and pyrazole derivatives have been tested against E. coli, P. aeruginosa, S. aureus, and C. albicans, showing a broad spectrum of activity. mdpi.comresearchgate.net One newly synthesized bis-pyrazole derivative demonstrated potent antimicrobial activity, even surpassing the standard Streptomycin with a 30 mm inhibition zone against Pseudomonas aeruginosa and showing strong efficacy against Staphylococcus aureus and Candida albicans. mdpi.com

| Derivative Class | Tested Microorganisms | Observed Activity | Reference |

|---|---|---|---|

| 1H-Pyrazole Derivatives | S. aureus, S. pyogenes, S. typhi, P. auregenosa, C. albicans | Mild to moderate activity at 100 mcg/mL. | psu.edu |

| Ni(II) and Cd(II) Pyrazole Amide Complexes | L. innocua, S. aureus, E. coli, P. aeruginosa, G. candidum, A. niger, P. crustosum | Competitive activity; Cd(II) complex showed 16.1 mm inhibition zone against E. coli. | nih.gov |

| 3,5-Dimethyl Azopyrazole Derivatives | S. aureus, B. subtilis, E. coli, S. paratyphi | Compounds with chloro-substituents showed remarkable inhibition against E. coli and S. aureus. | jocpr.com |

| Mono- and Bis-Pyrazole Derivatives | P. aeruginosa, S. aureus, C. albicans | One compound surpassed Streptomycin with a 30 mm inhibition zone against P. aeruginosa. | mdpi.com |

| Pyrazoline and Pyrazole Derivatives | E. coli, P. aeruginosa, S. aureus, C. albicans | Broad-spectrum antimicrobial activity observed. | mdpi.comresearchgate.net |

The antioxidant potential of this compound derivatives is a significant area of investigation. The primary mechanism underlying their antioxidant action is believed to be their ability to act as hydrogen donors, which allows them to scavenge free radicals. derpharmachemica.com The presence of electron-donating groups, such as hydroxyl (-OH) and methyl (-CH₃), on the molecular scaffold is known to enhance this activity. derpharmachemica.com

The antioxidant capacity of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netmdpi.com

In one study, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were synthesized and evaluated. research-nexus.netderpharmachemica.com The results showed that the antioxidant activity was dependent on the specific substitutions on the phenyl group. A derivative featuring both hydroxyl (-OH) and methyl (-CH₃) groups exhibited the highest DPPH scavenging activity at 96.64%. derpharmachemica.com In contrast, substitutions with other groups like nitro (-NO₂) or bromo (-Br) resulted in lower or no activity. derpharmachemica.com Other studies on different pyrazole derivatives have also reported significant antioxidant potential, with some compounds showing radical scavenging activity comparable to standard antioxidants like Butylated hydroxytoluene (BHT). mdpi.comnih.gov

| Derivative/Compound | Assay | Key Finding | Reference |

|---|---|---|---|

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine with -OH and -CH₃ substitution | DPPH | Highest activity with 96.64% inhibition at 80 mg/mL. | derpharmachemica.com |

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine with -CH₃ substitution | DPPH | Showed 77.31% inhibition, higher than the -NO₂ substituted derivative (58.79%). | derpharmachemica.com |

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine with -OH substitution | DPPH | Exhibited 71.71% inhibition at 80 mg/mL. | research-nexus.net |

| Novel Bis-Pyrazole Derivative (O4) | DPPH | Achieved 80.72% inhibition at 1000 μg/mL, close to the standard BHT (83.04%). | mdpi.com |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one | DPPH, Reducing Power | Synthesized compounds exhibited good antioxidant activity. | nih.gov |

Anti-inflammatory Mechanisms of Action

Derivatives of the pyrazole class have been investigated for their ability to mitigate inflammatory processes. The anti-inflammatory properties of these compounds are often attributed to their capacity to interact with and inhibit key enzymes involved in the inflammatory cascade.

Research indicates that certain pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation and pain. Another significant mechanism involves the inhibition of calcium release-activated calcium (CRAC) channels. By modulating the influx of calcium into cells, these compounds can interfere with the signaling pathways that lead to the activation of immune cells and the release of pro-inflammatory cytokines, making them relevant for treating inflammatory conditions such as rheumatoid arthritis.

Enzyme Modulation and Related Biochemical Pathways

The structural versatility of this compound derivatives allows them to act as potent modulators of various enzymes and cellular signaling pathways critical in both disease and health.

mTORC1 and Autophagy

A significant area of research has focused on the role of pyrazole derivatives in cancer therapy through the modulation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and autophagy. Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death, depending on the context.

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, for instance, have been identified as a class of autophagy modulators. nih.govacs.org Studies have shown that specific compounds within this series can reduce the activity of mTORC1, a key regulator of cell growth and proliferation, and increase basal autophagy. nih.govresearchgate.net These derivatives can disrupt the autophagic flux, particularly under starvation and refeeding conditions, by interfering with the reactivation of mTORC1. nih.govacs.org This leads to an accumulation of autophagic markers like LC3-II, suggesting a novel mechanism for inducing cell death in cancer cells. nih.govresearchgate.net

Another pyrazole derivative, NSC 18725, has been shown to inhibit the growth of intracellular Mycobacterium tuberculosis by inducing autophagy in macrophages. nih.govresearchgate.net This highlights the potential of pyrazole-based compounds to trigger autophagy as a therapeutic strategy against infectious diseases as well.

A study on mono- and bis(dimethylpyrazolyl)-s-triazine derivatives identified a compound, N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) , that exhibited remarkable inhibitory activity against the PI3K/AKT/mTOR pathway. nih.gov This compound significantly reduced the concentrations of these key signaling proteins, demonstrating its potential as an anticancer agent by targeting this critical downstream signaling cascade. nih.gov

Table 1: Effect of Pyrazole Derivatives on mTORC1 Pathway Components

α-glucosidase and α-amylase Inhibition

Derivatives of pyrazole have emerged as promising inhibitors of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion. tandfonline.com By inhibiting these enzymes, the rate of glucose absorption from the gut can be slowed, which is a key therapeutic strategy for managing type 2 diabetes. nih.gov

Numerous studies have synthesized and evaluated pyrazole derivatives for their anti-diabetic potential. For example, two synthesized pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) , demonstrated potent inhibition of both α-glucosidase and α-amylase, with IC₅₀ values comparable to the standard drug, acarbose. nih.govnih.gov Similarly, a series of sulfonamide-based acyl pyrazoles showed significant inhibitory activity against α-glucosidase, with many compounds being more potent than acarbose. nih.gov

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Pyrazole Derivatives

Insecticidal Activity Studies (Mechanistic/Agrochemical Focus)

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with fipronil (B1672679) being a prominent example of a pyrazole-based insecticide. nih.gov Research has continued to explore new derivatives of this compound for improved and more selective insecticidal action.

Guided by the structure of the commercial insecticide tebufenpyrad, researchers have designed and synthesized novel 1H-pyrazole-5-carboxylic acid derivatives. d-nb.info These studies involve introducing different chemical moieties to the pyrazole core and evaluating their efficacy against various pests. In one such study, a series of fourteen derivatives containing oxazole (B20620) and thiazole (B1198619) rings were synthesized. d-nb.inforesearchgate.net Bioassays revealed that some of these compounds exhibited significant insecticidal activity against the bean aphid (Aphis fabae). d-nb.info Notably, compound 7h from this series showed an 85.7% mortality rate at a concentration of 12.5 mg/L, an activity level comparable to the commercial insecticide imidacloprid. d-nb.inforesearchgate.net

Further research has led to the discovery of N-pyridylpyrazole thiazole derivatives as promising insecticide leads. mdpi.com These compounds are designed to target specific biological pathways in insects, offering potential for new modes of action to combat resistance to existing insecticides.

Table 3: Insecticidal Activity of Pyrazole Derivatives against Aphis fabae

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid screening and design of new molecules with desired properties. nih.govresearchgate.netresearchgate.net For a novel compound such as N,5-dimethyl-1H-pyrazol-3-amine, AI and ML can be instrumental in several ways:

Predictive Modeling: AI/ML algorithms can be trained on existing data from other pyrazole derivatives to predict the physicochemical properties, biological activities, and potential toxicity of this compound. This can help prioritize experimental efforts and reduce the costs and time associated with laboratory work. nih.govresearchgate.net

De Novo Design: Generative AI models can design novel pyrazole derivatives with optimized properties. youtube.com By inputting desired parameters, researchers can generate a library of virtual compounds based on the this compound scaffold for further computational and experimental validation.

Structure-Activity Relationship (SAR) Studies: Machine learning can analyze the SAR of a series of pyrazole derivatives to identify key structural features that contribute to their activity. mdpi.com This knowledge can then be applied to design more potent and selective analogs of this compound.

The integration of AI and ML offers a powerful approach to accelerate the discovery and development of new pyrazole-based compounds by making the design process more efficient and targeted. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The reactivity of the pyrazole ring is well-documented, but there is always potential for discovering new reactivity patterns and synthetic transformations. nih.govmdpi.com For this compound, future research could focus on:

Novel Cyclization Reactions: Investigating new methods to synthesize the pyrazole core could lead to more efficient and sustainable routes to this compound and its derivatives. This could involve exploring novel catalysts or reaction conditions.

Post-Functionalization Strategies: Developing new methods to selectively functionalize the pyrazole ring of this compound would allow for the creation of a diverse library of compounds for screening. The presence of the amino and methyl groups offers multiple sites for chemical modification.

Unconventional Reaction Media: Exploring reactions in environmentally friendly solvents or under solvent-free conditions could lead to the discovery of new reactivity and more sustainable synthetic processes for pyrazole derivatives.

A deeper understanding of the reactivity of this compound will be crucial for its development as a building block in organic synthesis.

Advanced Computational Modeling for Predictive Research and Virtual Screening

Computational chemistry has become an indispensable tool in modern chemical research, providing detailed insights into the structure and properties of molecules. eurasianjournals.comeurasianjournals.com For this compound, advanced computational modeling can be applied in the following ways:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to accurately predict the electronic structure, reactivity, and spectroscopic properties of this compound. eurasianjournals.com This information can help in understanding its chemical behavior and in designing new reactions.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of this compound and its interactions with biological targets such as proteins or DNA. eurasianjournals.com This is particularly valuable in the context of drug design.

Virtual Screening: Computational docking studies can be used to screen large libraries of compounds against a specific biological target to identify potential hits. researchgate.net This approach can be used to explore the potential biological activities of derivatives of this compound in a time and cost-effective manner. researchgate.net

The use of advanced computational modeling will be essential for guiding the experimental investigation of this compound and for uncovering its potential applications. eurasianjournals.com

Development of High-Throughput Screening Methodologies for Mechanistic Studies

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific activity. j-morphology.com While often used for drug discovery, HTS can also be adapted for mechanistic studies in chemistry. For this compound, the development of HTS methodologies could facilitate:

Reaction Optimization: HTS can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal conditions for the synthesis of this compound and its derivatives.

Catalyst Discovery: HTS can be employed to discover new catalysts for reactions involving pyrazoles, potentially leading to more efficient and selective transformations.

Mechanistic Elucidation: By systematically varying substrates and reagents in a high-throughput manner, it may be possible to gain insights into the mechanisms of reactions involving this compound.

The application of HTS to mechanistic studies represents a novel approach that could significantly accelerate the pace of discovery in pyrazole chemistry.

Q & A

Basic Question

- Binding assays : Perform fluorescence quenching or surface plasmon resonance (SPR) to measure dissociation constants (Kd).

- Enzyme kinetics : Monitor inhibition via UV-Vis spectroscopy (e.g., NADH depletion in dehydrogenase assays) .

Advanced Research Consideration

For mechanistic insights:

- Conduct isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions to binding .

- Pair molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding poses and stability over 100-ns trajectories .

How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Basic Question

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .

- Validate purity via NMR and HPLC (>98%) to exclude confounding effects from impurities .

Q. Advanced Research Consideration

- Perform meta-analysis of published IC50 values, accounting for differences in assay conditions (pH, temperature).

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at N1) with activity trends .

What computational approaches are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Basic Question

Q. Advanced Research Consideration

- Simulate reaction pathways using CP2K or Gaussian 16 to identify transition states and activation energies.

- Compare computed vs. experimental NMR shifts (δ<sup>13</sup>C) to validate tautomeric preferences .

How does this compound compare structurally and functionally to its analogs in drug discovery?

Basic Question

- Structural analogs : Compare with N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine (C11H14N4) to assess phenyl vs. methyl substituent effects on solubility .

- Functional analogs : Contrast with 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine to evaluate fluorination impacts on metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.